molecular formula C10H9N3O2 B12332822 2H-Imidazol-2-one,4-(2-aminobenzoyl)-1,3-dihydro-

2H-Imidazol-2-one,4-(2-aminobenzoyl)-1,3-dihydro-

Cat. No.: B12332822
M. Wt: 203.20 g/mol
InChI Key: GXLUUCFZILSDAY-UHFFFAOYSA-N
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Description

2H-Imidazol-2-one,4-(2-aminobenzoyl)-1,3-dihydro- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazol-2-one,4-(2-aminobenzoyl)-1,3-dihydro- typically involves the condensation of an appropriate amine with a carbonyl compound under acidic or basic conditions. The reaction may require specific catalysts or solvents to achieve the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazol-2-one,4-(2-aminobenzoyl)-1,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the imidazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-one,4-(2-aminobenzoyl)-1,3-dihydro- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar core structure.

    Benzimidazole: Contains a fused benzene ring, offering different properties and applications.

    Thiazole: Another heterocyclic compound with sulfur instead of nitrogen.

Uniqueness

2H-Imidazol-2-one,4-(2-aminobenzoyl)-1,3-dihydro- is unique due to its specific functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-(2-aminobenzoyl)-1,5-dihydroimidazol-2-one

InChI

InChI=1S/C10H9N3O2/c11-7-4-2-1-3-6(7)9(14)8-5-12-10(15)13-8/h1-5,8H,11H2,(H,13,15)

InChI Key

GXLUUCFZILSDAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2C=NC(=O)N2)N

Origin of Product

United States

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